

Technical Guide: Spectroscopic Characterization of 2-Methyl-4-phenylpyrrolidine

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Compound of Interest

Compound Name: 2-Methyl-4-phenylpyrrolidine

CAS No.: 6947-14-4

Cat. No.: B1194935

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Executive Summary & Structural Context

2-Methyl-4-phenylpyrrolidine (CAS: 13606-26-3) is a substituted pyrrolidine scaffold frequently encountered in medicinal chemistry as a core pharmacophore for monoamine transporter inhibitors and nicotinic acetylcholine receptor ligands.

Unlike simple pyrrolidines, this molecule possesses two non-adjacent chiral centers at positions C2 and C4. This results in four possible stereoisomers, grouped into two diastereomeric pairs:

- Trans-isomers: (2S, 4R) and (2R, 4S) — Thermodynamically favored in many synthetic routes.
- Cis-isomers: (2R, 4R) and (2S, 4S).

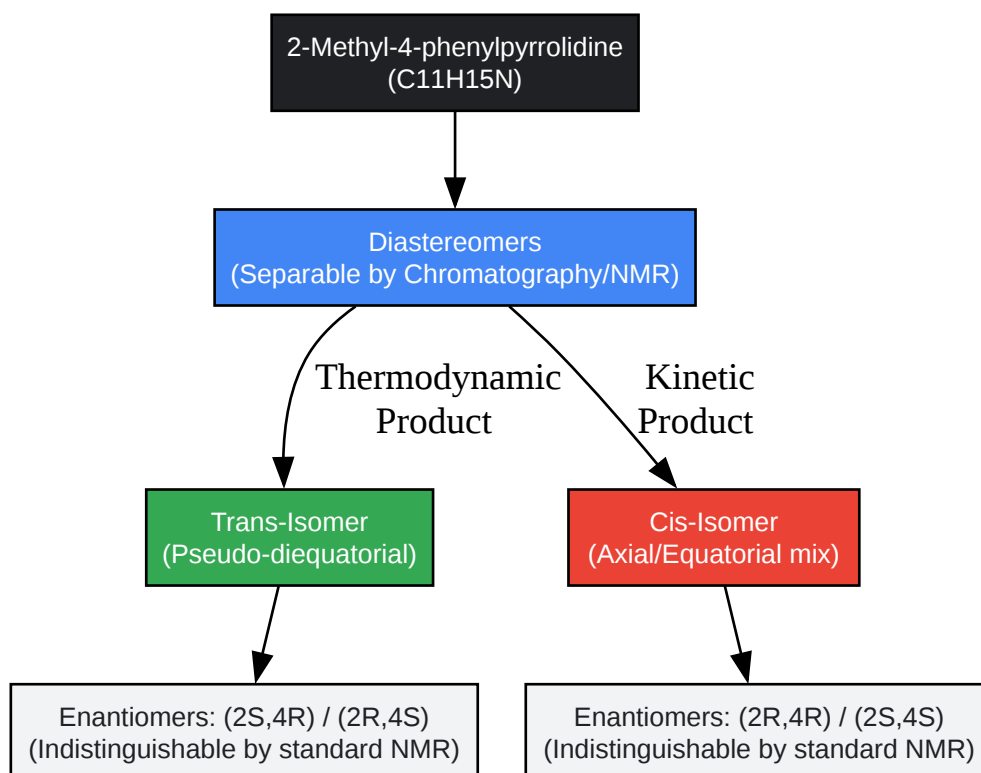
This guide provides a technical roadmap for the rigorous spectroscopic identification of these isomers, focusing on distinguishing the diastereomers via NMR and validating the structure via Mass Spectrometry.

Stereochemical Analysis Strategy

Before interpreting spectra, one must understand the conformational bias. The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.

- Trans-conformation: The C2-Methyl and C4-Phenyl groups can adopt a pseudo-diequatorial orientation, minimizing 1,3-diaxial steric clashes. This generally results in a more stable conformer.[1]
- Cis-conformation: Forces one substituent into a pseudo-axial position, often leading to distinct shielding effects in NMR spectra.

Visualization of Isomeric Relationships



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Figure 1: Stereochemical hierarchy. Standard NMR distinguishes Trans from Cis, but chiral HPLC or chiral shift reagents are required to resolve the enantiomers at the bottom level.

Mass Spectrometry (MS) Data & Fragmentation

Molecular Formula:

Exact Mass: 161.1204 Da

In Electron Impact (EI) or ESI-MS/MS, the molecule follows a predictable fragmentation pattern characteristic of

-substituted amines.

Fragment Ion ()	Structure/Identity	Mechanism of Formation
161	or	Molecular Ion.
146		Loss of Methyl (C2-Me). -cleavage adjacent to the nitrogen is a dominant pathway.
91		Tropylium Ion. Characteristic of the benzyl moiety. The pyrrolidine ring cleaves, leaving the stabilized aromatic fragment.
70		Pyrrolinium Ion. Results from the cleavage of the phenyl group, leaving the methyl-pyrrolidine core.
42		Ring fragmentation (Retro-Diels-Alder type collapse).

Diagnostic Check:

- If

91 is absent or weak, confirm the phenyl attachment.

- The ratio of

146 to 161 helps confirm the labile nature of the methyl group at the

-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Standard: Chloroform-d (

) is recommended for sharp signals.

may be used if the amine proton is of interest (prevents exchange), but

allows better resolution of coupling constants (

).

H NMR Data (400 MHz,)

The table below synthesizes representative data for the Trans isomer (often the major product).

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
Ar-H	7.15 – 7.35	Multiplet	-	5 Phenyl protons. Overlap is common.
C2-H	3.20 – 3.35	Multiplet	-	Deshielded by N and -Methyl. Complex splitting due to C3 neighbors.
C5-H	3.38 – 3.48	dd	~8, 10	Adjacent to N, diastereotopic.
C5-H	2.80 – 2.95	dd	~8, 10	Adjacent to N, diastereotopic.
C4-H	3.00 – 3.15	Multiplet	-	Benzylic proton. Key for determining phenyl position.
C3-H	2.20 – 2.35	ddd	-	Ring methylene.
C3-H	1.50 – 1.65	ddd	-	Ring methylene. Highly sensitive to ring puckering.
N-H	1.80 – 2.20	Broad s	-	Exchangeable. Chemical shift varies with concentration/pH.
CH	1.15 – 1.25	Doublet	~6.5	Diagnostic doublet.

Distinguishing Cis vs. Trans (The Critical Step)

You cannot rely solely on 1D chemical shifts to prove stereochemistry. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).

- Trans-Isomer: The C2-Methyl group and the C4-Phenyl group are on opposite faces.
 - Key Correlation: Strong NOE between C2-H and C4-H (since the protons are on the same face, cis to each other, while the substituents are trans).
- Cis-Isomer: The C2-Methyl and C4-Phenyl are on the same face.
 - Key Correlation: Weak or absent NOE between C2-H and C4-H.
 - Alternative: Strong NOE between the C2-Methyl protons and C4-H (or C4-Phenyl ortho protons).

C NMR Data (100 MHz,)

Carbon Type	(ppm)	Notes
Ips0-Ar	~145.0	Quaternary aromatic carbon.
Ar-CH	126.0 – 129.0	Ortho, meta, para carbons.
C5	54.0 – 56.0	Next to N. Downfield.
C2	50.0 – 52.0	Next to N and Methyl.
C4	42.0 – 44.0	Benzylic methine.[2]
C3	38.0 – 40.0	Methylene bridge.
CH	19.0 – 21.0	Methyl group.

Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR

Objective: Minimize line broadening and water suppression issues.

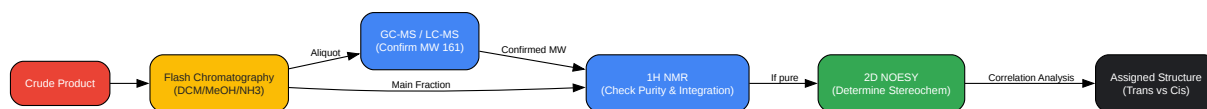
- Mass: Weigh 5–10 mg of the free base oil (or 10-15 mg if hydrochloride salt).
- Solvent: Add 0.6 mL of (99.8% D) containing 0.03% TMS as internal standard.
 - Note for Salts: If analyzing the HCl salt, add 1-2 drops of in or use to ensure solubility, though shifts will differ from the table above.
- Filtration: Filter through a small plug of glass wool directly into the NMR tube to remove suspended solids (crucial for shimming).
- Acquisition: Run at 298 K. For NOESY, set mixing time () to 500–800 ms.

Protocol B: Rapid GC-MS Identification

Objective: Confirm molecular weight and purity.

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min.
- Temp Program: Start 60°C (hold 1 min) 20°C/min 280°C (hold 3 min).
- Injection: Split 20:1.
- Result: **2-Methyl-4-phenylpyrrolidine** typically elutes between 160–180°C depending on the ramp. Isomers may resolve; the trans isomer often elutes slightly earlier due to a more compact hydrodynamic volume, but this must be confirmed with standards.

Characterization Workflow Diagram



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Figure 2: Step-by-step characterization workflow from crude synthesis to stereochemical assignment.

References

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- Database Verification: PubChem Compound Summary for CID 12809653 (**2-methyl-4-phenylpyrrolidine**). [Link](#)

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Sources

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- [2. N-Methyl-2-pyrrolidone\(872-50-4\) 13C NMR spectrum \[chemicalbook.com\]](#)
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